molecular formula C11H15N3O2S B5704928 N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5704928
M. Wt: 253.32 g/mol
InChI Key: JIQAENVTJYCNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as MPT, is a chemical compound that has been studied for its potential applications in scientific research. MPT is a hydrazine derivative that has been synthesized through various methods and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to inhibit the activity of several signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of oxidative stress. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB pathway. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have low toxicity in animal studies, which suggests that it may be a safe compound for further study.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, one limitation of using N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide. One area of research is the development of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide analogs that may have improved efficacy or lower toxicity. Another area of research is the investigation of the mechanisms of action of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which may lead to the identification of new targets for cancer therapy. Additionally, the use of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide in combination with other compounds or therapies may be explored to enhance its anti-cancer effects. Overall, the study of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has the potential to contribute to the development of new treatments for cancer and other diseases.

Synthesis Methods

N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide can be synthesized through a variety of methods, including the reaction of 4-methylphenoxyacetic acid with thiosemicarbazide, followed by reaction with methyl iodide. Another method involves the reaction of 4-methylphenol with chloroacetyl chloride, followed by reaction with thiosemicarbazide and then methylation with methyl iodide. These methods result in the formation of N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, which can then be purified through recrystallization or other techniques.

Scientific Research Applications

N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has been found to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.

properties

IUPAC Name

1-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-8-3-5-9(6-4-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQAENVTJYCNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

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